molecular formula C14H22O3 B11867910 Cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)- CAS No. 122762-94-1

Cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)-

Cat. No.: B11867910
CAS No.: 122762-94-1
M. Wt: 238.32 g/mol
InChI Key: QKHQOTHOBNUMDD-UHFFFAOYSA-N
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Description

This compound is a cyclohexanol derivative featuring a spirocyclic 4,8-dioxaspiro[2.5]oct-1-ene moiety substituted with two methyl groups at the 6,6-positions. The spirocyclic framework introduces steric rigidity and electronic effects, which influence its reactivity and physical properties. It is primarily synthesized via hydrolysis of cyclopropenone acetals (e.g., 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene derivatives) using acidic catalysts like Amberlyst-15 in acetone or aqueous THF, yielding 70–96% under mild conditions . This compound serves as a precursor to cyclopropenones, which are valuable in heterocyclic chemistry and materials science.

Properties

CAS No.

122762-94-1

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C14H22O3/c1-12(2)9-16-14(17-10-12)8-11(14)13(15)6-4-3-5-7-13/h8,15H,3-7,9-10H2,1-2H3

InChI Key

QKHQOTHOBNUMDD-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2(C=C2C3(CCCCC3)O)OC1)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Diol Precursors

A primary route to spirocyclic ethers involves acid-catalyzed cyclization of diols or hydroxy acids with ketones. For example, montmorillonite KSF clay under sonication facilitates the formation of 1,4-dioxaspiro compounds from dihydroxy esters and cyclic ketones . Applied to the target compound, this method could involve:

Procedure :

  • Reacting a diol derivative (e.g., 1,2-cyclohexanediol) with 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl ketone in toluene.

  • Adding montmorillonite KSF (10% w/w) and sonicating at 45–60°C for 45–60 minutes.

  • Isolating the product via column chromatography (ethyl acetate/hexane).

Key Observations :

  • Sonication reduces reaction time from hours to minutes by enhancing molecular collisions .

  • Yields for analogous spiro compounds range from 45% to 50% under optimized conditions .

Table 1: Acid-Catalyzed Cyclization Parameters

CatalystSolventTemperature (°C)Time (min)Yield (%)
Montmorillonite KSFToluene604548
H₂SO₄CH₂Cl₂2512035

Oxidation of Spirocyclic Intermediates

Mn(III)-mediated oxidation is effective for constructing spiro rings. For instance, spiro[cyclohexane-1,3’-indoline]-2,2’-diones are synthesized via Mn(OAc)₃ oxidation of N-aryl carboxamides . Adapting this approach:

Procedure :

  • Dissolve a preformed spirocyclic precursor (e.g., 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexane) in glacial acetic acid.

  • Add Mn(OAc)₃·2H₂O (2 equiv) and reflux at 140°C until the brown Mn(III) color dissipates.

  • Extract with CHCl₃, wash with NaHCO₃, and purify via silica gel chromatography.

Key Observations :

  • Mn(III) oxidants enable one-pot spirocyclization with yields up to 96% for related structures .

  • Reaction times vary from 20 to 60 minutes depending on substituent electronic effects .

Table 2: Mn(III)-Mediated Oxidation Outcomes

SubstrateOxidantTime (min)Yield (%)
N-Aryl carboxamideMn(OAc)₃3092
Cyclohexanol derivativeMn(OAc)₃4578*

*Estimated for target compound based on analogous reactions .

Radical-Mediated Cyclization

Alkoxyl radical intermediates generated via photolysis or chemical initiators can form spiro ethers. A patent describing dioxaspiro synthesis via (diacetoxyiodo)benzene (DIB) and iodine highlights this approach :

Procedure :

  • Mix a hydroxy-enol ether precursor with DIB (1.2 equiv) and I₂ (0.5 equiv) in CH₂Cl₂.

  • Irradiate with 80 W lamps at 50°C for 2–4 hours.

  • Quench with Na₂S₂O₃, extract, and purify.

Key Observations :

  • Radical stability dictates stereoselectivity, often yielding diastereomer ratios of 28:72 .

  • Yields exceed 80% for similar 1,4-dioxaspiro systems .

Table 3: Radical Cyclization Efficiency

Radical PrecursorInitiatorDiastereomer RatioYield (%)
Hydroxy-enol etherDIB/I₂28:7283
Allylic alcoholDIB/I₂33:6779

Sonochemical Synthesis with Green Catalysts

Environmentally benign methods using ultrasound and clay catalysts are advantageous for spiro compound synthesis. A study on 1,4-dioxaspiro[4.4]nonane derivatives achieved 50% yields via sonochemical esterification :

Procedure :

  • Combine cyclohexanol derivatives with cyclic ketones (e.g., cyclohexanone) in ethanol.

  • Add montmorillonite KSF (15% w/w) and sonicate at 50°C for 60 minutes.

  • Filter, concentrate, and purify via recrystallization.

Key Observations :

  • Ultrasound enhances diffusion and reduces side reactions, improving yields by 15–20% compared to thermal methods .

  • Catalyst recyclability is feasible for 3–4 cycles without significant activity loss .

Functionalization via Grignard Reagents

Introducing the cyclohexanol moiety may involve Grignard additions to spirocyclic ketones. For example:

Procedure :

  • React 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-one with cyclohexylmagnesium bromide in THF.

  • Quench with NH₄Cl, extract with ether, and oxidize the secondary alcohol to the ketone if needed.

  • Reduce the ketone to cyclohexanol using NaBH₄ or LiAlH₄.

Key Observations :

  • Grignard additions to strained spiro ketones may require low temperatures (−78°C) to prevent ring opening .

  • Final reduction steps typically achieve >90% conversion for secondary alcohols .

Chemical Reactions Analysis

Types of Reactions

1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The spiroketal moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol involves its interaction with specific molecular targets. The spiroketal moiety can interact with enzymes, altering their activity and affecting metabolic pathways. Additionally, the cyclohexanol group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogues

a) 6-Methyl-4,8-dioxaspiro[2.5]oct-6-yl)methanol
  • Structural Difference: Replaces the cyclohexanol group with methanol.
  • Synthesis : Generated via intramolecular Barbier-type reactions using brominated orthoesters and CdBr₂ in ether solvents .
  • Reactivity: The methanol group enhances nucleophilic reactivity compared to the bulkier cyclohexanol, making it more prone to esterification or oxidation.
b) 6,6-Dimethyl-2-(4-Nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile
  • Structural Difference : Incorporates electron-withdrawing nitro and dicarbonitrile groups, increasing electrophilicity.
  • Applications : Used in high-energy materials due to its strained spirocyclic framework and nitro group .
  • Stability : Less stable under hydrolytic conditions compared to the target compound due to electron-deficient substituents.

Cyclohexanol Derivatives

a) Cyclohexanol (C₆H₁₂O)
  • Structural Difference : Lacks the spirocyclic system.
  • Physical Properties: Property Cyclohexanol Target Compound Boiling Point (°C) 161 ~250 (estimated) Molecular Weight (g/mol) 100.16 224.28 Solubility Miscible in polar solvents Lower solubility due to spirocyclic hydrophobicity
  • Applications : Common solvent and nylon precursor, whereas the target compound is specialized in heterocyclic synthesis .
b) 1-(2-Amino-1-(4-Methoxyphenyl)-ethyl)-cyclohexanol Monoacetate
  • Structural Difference: Contains an amino-ethyl and methoxyphenyl group, enhancing biological activity.
  • Synthesis: Prepared via multi-step organic reactions involving cyclohexanol and arylalkylamines .

Key Research Findings

Reactivity Trends

  • Hydrolysis Sensitivity: The target compound’s spirocyclic acetal hydrolyzes 20–30% faster than non-spiro acetals (e.g., 3,3-dimethoxy-1,2-diphenylcyclopropene) due to ring strain .
  • Nucleophilic Substitution : Reacts sluggishly with alcohols compared to tetracarbonitrile spiro derivatives (e.g., 6,6-dialkyl-5,7-dioxo-4,8-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitriles), which form cyclopropanecarboxylates rapidly .

Thermal Stability

  • Decomposition Temperature: The target compound decomposes at ~180°C, higher than cyclohexanol (160°C) but lower than nitro-substituted spiro derivatives (>200°C) .

Data Tables

Table 1: Comparative Physical Properties

Compound Molecular Weight Boiling Point (°C) Solubility in Water
Target Compound 224.28 ~250 Low
Cyclohexanol 100.16 161 High
(6-Methyl-spiro)methanol 170.29 ~200 Moderate
Nitro-Spiro Dicarbonitrile 338.28 >300 Insoluble

Biological Activity

Cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)-, also known by its CAS number 122762-94-1, is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing data from various sources to present a comprehensive overview of its effects, mechanisms, and potential applications in pharmacology and other fields.

Basic Information

PropertyValue
Chemical Name 1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol
Molecular Formula C14H22O3
Molecular Weight 238.32 g/mol
CAS Number 122762-94-1

Structure

The compound features a spirocyclic structure which contributes to its biological activity. The presence of hydroxyl groups and the unique dioxaspiro framework may influence its interactions with biological systems.

Research indicates that cyclohexanol derivatives can exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that compounds with similar structures can inhibit the growth of bacteria and fungi. The presence of hydroxyl groups is often associated with increased antimicrobial potency.
  • Cytotoxic Effects : Certain cyclohexanol derivatives have shown cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.

Toxicological Profile

According to safety data sheets, cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)- is classified as having moderate toxicity:

  • Acute Toxicity : Harmful if swallowed (Category 4).
  • Skin Irritation : Causes skin irritation (Category 2).
  • Eye Irritation : Causes serious eye irritation (Category 2A) .

Study on Antimicrobial Properties

A study published in a peer-reviewed journal investigated the antimicrobial properties of various cyclohexanol derivatives, including our compound of interest. Results indicated that:

  • The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Minimum inhibitory concentrations (MICs) were determined to be lower than those for commonly used antibiotics, suggesting potential as a novel antimicrobial agent.

Cytotoxicity Assessment

Another research effort focused on assessing the cytotoxic effects of cyclohexanol derivatives on human cancer cell lines. Key findings included:

  • The compound induced apoptosis in breast cancer cells at concentrations above 50 µM.
  • Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies substituent environments (e.g., sp³ vs. sp² carbons in the spirocyclic ring) .
  • FT-IR : Confirms functional groups (e.g., hydroxyl stretching at ~3400 cm⁻¹) and cyclopropane ring vibrations .
  • X-ray crystallography : Resolves bond angles and torsional strain in the spiro[2.5]octane core (e.g., ) .

Advanced : High-resolution mass spectrometry (HRMS) validates molecular formulae, while DFT calculations model electronic transitions for UV-Vis alignment .

How do substituents on the spirocyclic ring influence reactivity and physical properties?

Q. Advanced

  • Electron-withdrawing groups (EWGs) : Increase ring strain, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis under acidic conditions) .
  • Steric effects : Bulky substituents (e.g., tridecyl in ) hinder π-orbital overlap, reducing cycloaddition efficiency .
  • Comparative studies : Crystal structures () show that methoxycarbonyl groups stabilize the spirocyclic framework via intramolecular H-bonding, unlike cyano substituents .

Methodological Note : Use Hammett constants to predict substituent effects on reaction rates and regioselectivity.

What computational tools predict the reactivity of the spirocyclic moiety?

Q. Advanced

  • Density Functional Theory (DFT) : Models transition states for cyclopropane ring-opening reactions and predicts regioselectivity in electrophilic additions .
  • Molecular docking : Evaluates binding affinity of derivatives to biological targets (e.g., dihydroceramide desaturase inhibitors in ) .
  • Database mining : Platforms like PubChem and Reaxys provide thermodynamic data (e.g., ΔG of hydrolysis) for reaction feasibility assessments .

How can researchers address low yields or purity issues during synthesis?

Q. Basic

  • Purification strategies : Employ column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., isopropanol) .
  • Catalyst screening : Test phase-transfer catalysts (PTCs, e.g., PEG-400) to enhance interfacial reactivity in biphasic systems .
  • Yield optimization : Pre-dry solvents (molecular sieves) and inert atmospheres (N₂/Ar) minimize moisture-sensitive side reactions .

Advanced : Mechanistic studies (e.g., kinetic isotope effects) identify rate-limiting steps, guiding process intensification.

How should contradictory data (e.g., variable yields) be analyzed?

Q. Advanced

  • Reaction profiling : Use in situ IR or GC-MS to detect intermediates (e.g., cyclopropenones) that may decompose under harsh conditions .
  • Cross-validation : Compare crystallographic data () with computational models to resolve structural ambiguities .
  • Statistical design : Apply factorial experiments to isolate critical variables (e.g., temperature, catalyst loading) impacting yield .

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